molecular formula C10H12INO2 B310369 2-ethoxy-N-(4-iodophenyl)acetamide

2-ethoxy-N-(4-iodophenyl)acetamide

Cat. No.: B310369
M. Wt: 305.11 g/mol
InChI Key: RCVPUPLVYWMWDP-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-iodophenyl)acetamide is an acetamide derivative featuring an ethoxy group at the α-position of the acetamide moiety and a para-iodo substituent on the aromatic ring. Key inferred characteristics include:

  • Molecular formula: Presumed to be C₁₀H₁₂INO₂ (based on substitution patterns of similar compounds like N-(4-iodophenyl)acetamide (C₈H₈INO) and N-(4-ethoxyphenyl)acetamide (C₁₀H₁₃NO₂) ).
  • Molecular weight: Estimated ~295–300 g/mol (iodine contributes significantly to mass).
  • Key structural features: Ethoxy group: Enhances lipophilicity and influences solubility in organic solvents.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

2-ethoxy-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C10H12INO2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

RCVPUPLVYWMWDP-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=C(C=C1)I

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Physicochemical Properties :

  • Iodo vs. Ethoxy : The iodine atom in N-(4-iodophenyl)acetamide increases molecular weight by ~81 g/mol compared to N-(4-ethoxyphenyl)acetamide. This also reduces aqueous solubility but enhances stability in hydrophobic environments .
  • Ethoxy Positioning : The ethoxy group in this compound likely occupies the α-position of the acetamide chain, altering steric and electronic profiles compared to para-substituted analogues .

Synthetic Accessibility: Iodo-substituted acetamides (e.g., N-(4-iodophenyl)acetamide) are synthesized via electrophilic iodination or decarboxylative iodination, with yields dependent on reaction conditions . Ethoxy-substituted derivatives (e.g., N-(4-ethoxyphenyl)acetamide) are typically prepared via nucleophilic substitution of phenolic precursors with ethylating agents .

Biological Relevance :

  • Halogenated analogues (e.g., bromo, iodo) exhibit enhanced binding to biological targets due to halogen bonding, as seen in radiotherapy sensitizers .
  • Ethoxy groups may improve membrane permeability, as observed in N-(4-ethoxyphenyl)acetamide’s role as a drug precursor .

Spectral and Analytical Data

  • NMR Spectroscopy :

    • N-(4-Iodophenyl)acetamide shows aromatic protons as a doublet at δ 7.6–7.8 ppm (para-substituted aryl) and acetamide signals at δ 2.1 ppm (CH₃) and δ 8.0 ppm (NH) .
    • Ethoxy groups (e.g., in N-(4-ethoxyphenyl)acetamide) produce characteristic signals: δ 1.3–1.5 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂) .
  • Mass Spectrometry :

    • Iodo-substituted compounds exhibit distinct isotopic patterns due to iodine’s natural abundance (e.g., M+2 peak in N-(4-iodophenyl)acetamide) .

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